molecular formula C7H6N2S B13912988 1H-pyrrolo[2,3-b]pyridine-4-thiol

1H-pyrrolo[2,3-b]pyridine-4-thiol

Cat. No.: B13912988
M. Wt: 150.20 g/mol
InChI Key: GLDRFUJFSNNWIM-UHFFFAOYSA-N
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Description

1H-pyrrolo[2,3-b]pyridine-4-thiol is a heterocyclic compound that belongs to the pyridine family It is characterized by a fused pyrrole and pyridine ring system with a thiol group at the 4-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1H-pyrrolo[2,3-b]pyridine-4-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine with a substituted aldehyde at elevated temperatures . Another approach includes the use of Mannich bases, where the pyridine ring undergoes substitution reactions predominantly at the 3-position .

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure high yield and purity. These methods often utilize continuous flow reactors and optimized reaction conditions to achieve efficient production. specific industrial methods are not widely documented in the literature.

Chemical Reactions Analysis

Types of Reactions

1H-pyrrolo[2,3-b]pyridine-4-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.

    Substitution: Various electrophiles and nucleophiles can be used under acidic or basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Sulfides.

    Substitution: Substituted pyrrolo[2,3-b]pyridine derivatives.

Scientific Research Applications

1H-pyrrolo[2,3-b]pyridine-4-thiol has several scientific research applications:

Mechanism of Action

The mechanism of action of 1H-pyrrolo[2,3-b]pyridine-4-thiol involves its interaction with molecular targets such as enzymes and receptors. For example, it has been shown to inhibit fibroblast growth factor receptors (FGFRs) by binding to the active site and preventing the phosphorylation of downstream signaling molecules . This inhibition can lead to the suppression of cell proliferation and migration, making it a potential candidate for cancer therapy.

Comparison with Similar Compounds

Similar Compounds

    1H-pyrrolo[2,3-b]pyridine: Lacks the thiol group but shares the core structure.

    1H-pyrazolo[3,4-b]pyridine: Contains a pyrazole ring fused to the pyridine ring.

    1H-pyrrolo[3,4-c]pyridine: Another isomer with a different ring fusion pattern.

Uniqueness

1H-pyrrolo[2,3-b]pyridine-4-thiol is unique due to the presence of the thiol group, which imparts distinct chemical reactivity and biological activity. This functional group allows for specific interactions with biological targets and enables the compound to undergo unique chemical transformations compared to its analogs .

Properties

Molecular Formula

C7H6N2S

Molecular Weight

150.20 g/mol

IUPAC Name

1,7-dihydropyrrolo[2,3-b]pyridine-4-thione

InChI

InChI=1S/C7H6N2S/c10-6-2-4-9-7-5(6)1-3-8-7/h1-4H,(H2,8,9,10)

InChI Key

GLDRFUJFSNNWIM-UHFFFAOYSA-N

Canonical SMILES

C1=CNC2=C1C(=S)C=CN2

Origin of Product

United States

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